molecular formula C27H34N2O5 B1447182 Fmoc-Nle-Nle-OH CAS No. 251316-91-3

Fmoc-Nle-Nle-OH

Cat. No.: B1447182
CAS No.: 251316-91-3
M. Wt: 466.6 g/mol
InChI Key: ZKMWKHIVYXYTMB-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Nle-Nle-OH, also known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is a derivative of norleucine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Nle-Nle-OH typically involves the protection of norleucine with the Fmoc group. One common method is to react norleucine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Nle-Nle-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-Nle-Nle-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptide chains .

Biology

In biological research, this compound is used to study protein structure and function. It is incorporated into synthetic peptides that mimic natural proteins, enabling researchers to investigate protein interactions and mechanisms .

Medicine

In medicinal chemistry, this compound is used to develop peptide-based therapeutics. These synthetic peptides can be designed to target specific biological pathways, offering potential treatments for various diseases .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers allows for the efficient and high-throughput synthesis of therapeutic peptides .

Mechanism of Action

The primary mechanism of action of Fmoc-Nle-Nle-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-3-5-15-23(25(30)28-24(26(31)32)16-6-4-2)29-27(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,3-6,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMWKHIVYXYTMB-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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